molecular formula C24H19N3OS B2642508 5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine CAS No. 670270-74-3

5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine

Cat. No.: B2642508
CAS No.: 670270-74-3
M. Wt: 397.5
InChI Key: YBVNCMJQXNPIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Heterocyclic Compounds in Drug Discovery

The development of heterocyclic chemistry began in the early 19th century with landmark discoveries such as Runge’s isolation of pyrrole in 1834 and Friedländer’s synthesis of indigo in 1906. These breakthroughs laid the groundwork for understanding heteroaromatic systems, which now constitute >75% of FDA-approved drugs. Purines and pyrimidines gained prominence after Chargaff’s 1951 elucidation of their role in genetic coding, spurring interest in bioisosteric analogs like thieno[2,3-d]pyrimidine. The scaffold’s first medicinal application emerged in the 1960s as researchers sought metabolically stable alternatives to natural nucleobases.

Structural Significance of Thieno[2,3-d]pyrimidine Core in Bioactive Molecules

Thieno[2,3-d]pyrimidine’s planar, π-conjugated system enables:

  • Bioisosteric mimicry : The scaffold replicates adenine’s hydrogen-bonding topology (N1 and N3 positions) while introducing sulfur-enhanced lipophilicity.
  • Tunable electronics : The thiophene ring’s electron-rich nature facilitates charge-transfer interactions with kinase ATP-binding pockets, as demonstrated in Mnk inhibitors.
  • Synthetic versatility : Three reactive positions (C-4, C-5, and C-6) allow orthogonal functionalization (Table 1).

Table 1 : Bioactivity Correlations in Thieno[2,3-d]pyrimidine Derivatives

Position Functional Group Target Activity (IC₅₀/EC₅₀) Source
C-4 (2-Methylquinolin-8-yl)oxy EGFR/TNBC 27.6 μM (MDA-MB-231)
C-5 3,4-Dimethylphenyl Mnk1/2 0.4 nM (GnRH receptor)
C-6 Methyl eIF4E phosphorylation 95% inhibition @10 μM

Rationale for Functionalization at C-4 and C-5 Positions

The C-4 and C-5 positions offer distinct pharmacological advantages:

C-4 modifications (e.g., (2-methylquinolin-8-yl)oxy):

  • Introduce bulky substituents that modulate ATP-binding pocket interactions in kinases
  • Enhance π-π stacking with tyrosine residues (e.g., EGFR Y813)
  • Improve solubility through oxygen-containing linkers

C-5 modifications (e.g., 3,4-dimethylphenyl):

  • Provide hydrophobic surfaces for van der Waals interactions in allosteric pockets
  • Allow regioselective coupling via Suzuki-Miyaura reactions
  • Reduce metabolic oxidation compared to smaller alkyl groups

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c1-14-7-9-18(11-15(14)2)19-12-29-24-21(19)23(25-13-26-24)28-20-6-4-5-17-10-8-16(3)27-22(17)20/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNCMJQXNPIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC5=C4N=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine core.

    Substitution with 3,4-Dimethylphenyl Group: The thieno[2,3-d]pyrimidine core is then subjected to electrophilic aromatic substitution to introduce the 3,4-dimethylphenyl group.

    Attachment of 2-Methylquinolin-8-yloxy Group: Finally, the compound undergoes nucleophilic substitution to attach the 2-methylquinolin-8-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including the compound . The structural characteristics of this compound suggest it may inhibit various cancer cell lines effectively.

Case Study: Cytotoxicity and Antiproliferative Effects

A study focused on thieno[2,3-d]pyrimidines demonstrated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing promising results with IC50 values indicating potent antiproliferative activity. The most active compounds displayed IC50 values as low as 3 nM against specific targets within these cell lines, suggesting a strong potential for therapeutic applications in oncology .

Inhibition of Vascular Endothelial Growth Factor (VEGF)

Research has indicated that some thieno[2,3-d]pyrimidine compounds can inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis—the formation of new blood vessels that supply tumors. By blocking this pathway, these compounds may effectively starve tumors of necessary nutrients and oxygen .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the thieno[2,3-d]pyrimidine scaffold can enhance its biological activity.

Key Findings from SAR Studies

  • Substituent Effects : The presence of specific substituents at various positions on the thieno[2,3-d]pyrimidine ring significantly influences the compound's potency. For example, adding an amino group at the fourth position and varying alkyl groups at the second position has been shown to improve anticancer activity .
  • Optimization for Potency : Continued optimization efforts have led to derivatives with enhanced potency against multiple cancer cell lines, suggesting that systematic modifications can yield compounds with superior therapeutic profiles .

Pharmacokinetics and Toxicity Profiles

Understanding the pharmacokinetic properties and toxicity profiles of these compounds is essential for their development as therapeutic agents.

Evaluation of Safety Profiles

Studies have assessed the toxicity of thieno[2,3-d]pyrimidines against normal cell lines alongside their anticancer efficacy. For instance, certain derivatives exhibited low toxicity against HEK293T cells while maintaining high efficacy against cancer cell lines like MCF-7 and K562 . This balance is critical for developing safe and effective cancer treatments.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly dependent on substituent variations. Key analogues include:

a. 1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (Compound 9)
  • Structure: Features a 4-methylphenyl group at position 5 and a phenoxy-acetyl substituent at position 3.
  • Physical Properties : Melting point = 134–135°C; LC-MS m/z = 361.0 [M+H]+.
  • Synthesis : Achieved via nucleophilic aromatic substitution, yielding 72%.
b. 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
  • Structure : Chlorine at position 4 and a thienyl group at position 4.
  • Physical Properties : Melting point = 110–112°C.
  • Comparison: The chloro group enhances reactivity for further derivatization but may reduce metabolic stability compared to the target compound’s methylquinoline substituent.
c. Trifluoromethylphenoxy-Substituted Derivatives (Compounds 8a–8j)
  • Structure: Varied substituents, including trifluoromethylphenoxy and carboxamide groups.
  • Biological Activity : Demonstrated enhanced antimicrobial activity due to electron-withdrawing trifluoromethyl groups.

Data Table: Key Properties of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents (Position 4/5) Melting Point (°C) Yield (%) Notable Activity
Target Compound 2-Me-quinolin-8-yloxy / 3,4-diMe-Ph N/A N/A Hypothesized antimicrobial
Compound 9 Phenoxy-acetyl / 4-Me-Ph 134–135 72 Undisclosed
4-Chloro-5-(2-thienyl) Cl / 2-thienyl 110–112 N/A Synthetic intermediate
8a–8j Derivatives Trifluoromethylphenoxy / variable N/A 50–80 Antibacterial, antifungal

Biological Activity

5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is a complex heterocyclic compound characterized by a thieno[2,3-d]pyrimidine core structure. This compound integrates various substituents that suggest potential pharmacological applications. The thieno[2,3-d]pyrimidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The molecular formula of the compound is C24H19N3OSC_{24}H_{19}N_{3}OS, with a molecular weight of 397.5 g/mol. The structure features significant moieties that enhance its biological activity:

  • Thieno[2,3-d]pyrimidine core : Known for its role in various biological interactions.
  • 3,4-Dimethylphenyl group : This substituent may enhance lipophilicity and receptor binding.
  • 2-Methylquinolin-8-yl ether moiety : Contributes to the compound's potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited due to the novelty of the compound. However, studies on related thieno[2,3-d]pyrimidine derivatives provide insights into potential activities:

Compound Structure Features Biological Activity
Thienopyrimidine AContains thiophene and pyrimidine ringsAnticancer activity
Quinoline Derivative BQuinoline core with varied substitutionsAntimicrobial properties
Pyrido[2,3-d]pyrimidine CPyridine fused with pyrimidineAntiviral activity

The unique combination of substituents in this compound may enhance its kinase inhibitory properties while maintaining favorable pharmacokinetic profiles compared to simpler analogs .

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies are critical for understanding how this compound engages with various biological targets. Preliminary data suggest that it may act through inhibition of specific kinases involved in cellular signaling pathways associated with cancer progression and inflammation.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds have shown promising results:

  • Anticancer Activity : Thieno[2,3-d]pyrimidine derivatives have been reported to inhibit tumor cell growth effectively. For example, compounds synthesized by Saddik et al. demonstrated significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Similar derivatives have exhibited antimicrobial effects against a range of pathogens. The presence of the quinoline moiety is particularly noted for enhancing these activities .

Q & A

What are the optimal synthetic routes for 5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine, and how do reaction conditions influence yield and purity?

Basic Research Question
Answer:
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions using formamide, POCl₃, or coupling reagents. For example, the Niementowski reaction involves heating 2-amino-3-thiophenecarboxylate derivatives with formamide at 200°C to form the pyrimidine ring . Chlorination at the 4-position can be achieved using POCl₃ under reflux (80°C for 2 hours), yielding 4-chloro intermediates with >90% efficiency . Key variables affecting yield and purity include:

  • Temperature: Higher temperatures (e.g., 200°C) favor cyclization but may degrade sensitive substituents.
  • Reagent stoichiometry: Excess POCl₃ ensures complete chlorination but requires careful neutralization to avoid side reactions.
  • Workup: Neutralization with sodium bicarbonate and cold-water washing minimizes impurities .

Table 1: Comparison of Synthetic Conditions for Thieno[2,3-d]pyrimidine Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationFormamide, 200°C, 2 h80>95%
ChlorinationPOCl₃, pyridine, 80°C, 2 h94.298%
Coupling2-methylquinolin-8-ol, K₂CO₃, DMF75–8590–95%

How can structural elucidation of this compound be performed using spectroscopic and chromatographic techniques?

Basic Research Question
Answer:
A combination of 1H/13C NMR, LC-MS, and IR spectroscopy is critical for structural confirmation:

  • 1H NMR: Aromatic protons (δ 6.7–8.7 ppm) and substituents like methyl groups (δ 2.1–2.5 ppm) confirm regiochemistry .
  • LC-MS: Molecular ion peaks (e.g., m/z 383.0 [M+H]⁺) validate molecular weight, while fragmentation patterns identify substituents .
  • IR: Stretching frequencies (e.g., C=O at 1680 cm⁻¹, C-O at 1250 cm⁻¹) confirm functional groups .
    Advanced Tip: For ambiguous stereochemistry, X-ray crystallography (as in ) resolves 3D conformation .

What strategies are effective in resolving contradictions in reported biological activities of thieno[2,3-d]pyrimidine derivatives?

Advanced Research Question
Answer:
Discrepancies in biological data (e.g., antimicrobial IC₅₀ values) often arise from:

  • Assay variability: Differences in bacterial strains, culture media, or incubation times .
  • Solubility: Poor aqueous solubility may reduce apparent activity. Use DMSO controls (<1% v/v) to avoid solvent interference .
    Methodological Approach:

Standardize assays: Use CLSI guidelines for antimicrobial testing.

Dose-response curves: Generate EC₅₀ values under identical conditions.

Comparative studies: Test derivatives with systematic substituent variations (e.g., trifluoromethyl vs. nitro groups) to isolate structure-activity relationships .

How should researchers design in vivo studies to assess the pharmacokinetics and toxicity of this compound?

Advanced Research Question
Answer:
Experimental Design:

  • Animal models: Use rodents (e.g., Sprague-Dawley rats) for bioavailability and tissue distribution studies.
  • Dosing: Administer via oral (10–50 mg/kg) and intravenous (2–5 mg/kg) routes to calculate bioavailability .
  • Analytical methods: LC-MS/MS quantifies plasma/tissue concentrations (LOD: 0.1 ng/mL) .
    Toxicity Endpoints:
  • Acute toxicity: Monitor weight loss, organ histopathology (liver/kidney).
  • Genotoxicity: Ames test for mutagenicity .

What environmental fate studies are relevant for assessing the ecological impact of this compound?

Advanced Research Question
Answer:
Follow the INCHEMBIOL framework ( ):

Physicochemical properties: Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

Degradation studies:

  • Hydrolysis: Expose to pH 5–9 buffers at 25°C.
  • Photolysis: Use UV light (λ = 254 nm) to simulate sunlight .

Ecotoxicology:

  • Algal growth inhibition (72 h): Chlorella vulgaris EC₅₀.
  • Daphnia mortality (48 h): LC₅₀ testing .

How can researchers optimize the selectivity of this compound for target vs. off-target proteins?

Advanced Research Question
Answer:

  • Computational docking: Use AutoDock Vina to predict binding modes to kinase targets (e.g., EGFR) vs. off-targets (e.g., CYP450).
  • In vitro assays:
    • Kinase profiling: Screen against a panel of 50 kinases at 1 µM.
    • CYP inhibition: Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ .
  • Structural modifications: Introduce bulky substituents (e.g., 2-methylquinolin-8-yl) to sterically block off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.